An In-depth Technical Guide to 1-Chloro-2,4-diisocyanato-5-methylbenzene
An In-depth Technical Guide to 1-Chloro-2,4-diisocyanato-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,4-diisocyanato-5-methylbenzene, a chlorinated derivative of the widely used toluene diisocyanate (TDI), is an aromatic organic compound of significant interest in polymer chemistry. Its structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and two highly reactive isocyanate (-NCO) functional groups, positions it as a valuable monomer for the synthesis of specialized polyurethanes and other polymers. The presence of the chlorine atom can impart modified properties to the resulting polymers, such as enhanced flame retardancy, altered reactivity, and different solubility characteristics compared to non-chlorinated analogs. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this unique diisocyanate, with a focus on the underlying chemical principles and practical considerations for its use in research and development.
Physicochemical Properties
1-Chloro-2,4-diisocyanato-5-methylbenzene is a solid at room temperature with a molecular formula of C₉H₅ClN₂O₂ and a molecular weight of approximately 208.60 g/mol .[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-chloro-2,4-diisocyanato-5-methylbenzene | [2] |
| Synonyms | 4-Chloro-6-methyl-1,3-phenylene diisocyanate, 5-Chloro-2,4-toluenediisocyanate | [2][3] |
| CAS Number | 15166-26-4 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [4] |
| Molecular Weight | 208.60 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | 61-65 °C | [5] |
| Boiling Point | 310.2 °C at 760 mmHg | [5] |
Molecular Structure
The structure of 1-chloro-2,4-diisocyanato-5-methylbenzene is characterized by a central benzene ring with substituents at positions 1, 2, 4, and 5. The isocyanate groups are located at positions 2 and 4, the chlorine atom at position 1, and the methyl group at position 5.
Caption: 2D structure of 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Synthesis
The synthesis of 1-chloro-2,4-diisocyanato-5-methylbenzene is not widely detailed in readily available literature, but it can be logically deduced from the well-established industrial synthesis of toluene diisocyanate (TDI).[6] The process is a multi-step synthesis starting from a suitable chlorinated and methylated aromatic precursor. A plausible synthetic route is outlined below.
Synthesis Workflow
Caption: Plausible synthetic workflow for 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Step-by-Step Methodology (Hypothetical Protocol)
Step 1: Dinitration of 2-Chloro-1-methylbenzene
The initial step involves the electrophilic aromatic substitution of 2-chloro-1-methylbenzene (o-chlorotoluene) to introduce two nitro groups onto the benzene ring. The directing effects of the chloro (ortho-, para-directing and deactivating) and methyl (ortho-, para-directing and activating) groups will influence the position of nitration.
-
Rationale: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[7] The reaction temperature is a critical parameter to control the extent of nitration and minimize side reactions.
-
Protocol:
-
To a cooled (0-10 °C) and stirred mixture of concentrated sulfuric acid, slowly add 2-chloro-1-methylbenzene.
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 30-40 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature to ensure complete dinitration.
-
The mixture is then poured onto ice, and the precipitated dinitro product is filtered, washed with water until neutral, and dried.
-
Step 2: Reduction of 1-Chloro-2,4-dinitro-5-methylbenzene
The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Rationale: A catalyst, such as Raney nickel, is used to facilitate the reduction of the nitro groups to primary amino groups using hydrogen gas.[8] The choice of catalyst and reaction conditions is crucial to achieve high yields and prevent dehalogenation (loss of the chlorine atom).[8]
-
Protocol:
-
The dinitro compound is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor (autoclave).
-
A catalytic amount of Raney nickel is added to the solution.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
-
The mixture is heated and stirred, and the reaction progress is monitored by the uptake of hydrogen.
-
Upon completion, the reactor is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude diamine.
-
Step 3: Phosgenation of 1-Chloro-2,4-diamino-5-methylbenzene
The final step is the conversion of the diamino compound to the diisocyanate using phosgene or a phosgene substitute like triphosgene.
-
Rationale: Phosgene (COCl₂) reacts with the primary amino groups to form carbamoyl chlorides, which then eliminate hydrogen chloride upon heating to yield the isocyanate groups.[9] This reaction is highly hazardous due to the extreme toxicity of phosgene and requires specialized equipment and safety precautions.
-
Protocol:
-
The diamine is dissolved in an inert solvent (e.g., chlorobenzene, o-dichlorobenzene).
-
This solution is added to a solution of excess phosgene in the same solvent at low temperature.
-
The reaction mixture is gradually heated to reflux to complete the reaction and drive off the hydrogen chloride byproduct.
-
Excess phosgene and the solvent are removed by distillation, and the final diisocyanate product is purified by vacuum distillation.
-
Reactivity and Mechanisms
The chemistry of 1-chloro-2,4-diisocyanato-5-methylbenzene is dominated by the high electrophilicity of the carbon atoms in the isocyanate groups. These groups readily react with nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water.
-
Reaction with Alcohols: The reaction with alcohols (or polyols) is the cornerstone of polyurethane chemistry, forming urethane linkages. This is a step-growth polymerization reaction.
R-NCO + R'-OH → R-NH-C(=O)O-R' (Urethane)
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This reaction is utilized in the production of polyurethane foams, where the CO₂ acts as a blowing agent.
R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
-
Reaction with Amines: The reaction with amines yields urea linkages. When a diisocyanate reacts with a diamine, a polyurea is formed.
R-NCO + R'-NH₂ → R-NH-C(=O)NH-R' (Urea)
The reactivity of the two isocyanate groups in 1-chloro-2,4-diisocyanato-5-methylbenzene is likely different due to steric and electronic effects from the adjacent substituents. By analogy to 2,4-TDI, the isocyanate group at the 4-position is expected to be more reactive than the one at the 2-position, which is sterically hindered by the neighboring methyl and chloro groups.[6]
Applications
As a diisocyanate, the primary application of 1-chloro-2,4-diisocyanato-5-methylbenzene is in the production of polyurethanes.[5] The incorporation of this chlorinated monomer can be tailored to achieve specific properties in the final polymer.
-
Polyurethane Foams: It can be used in the formulation of both flexible and rigid polyurethane foams, potentially contributing to improved flame retardancy due to the presence of chlorine.
-
Coatings and Adhesives: In coatings and adhesives, it can act as a crosslinking agent, enhancing durability, chemical resistance, and adhesion.[5]
-
Elastomers: The diisocyanate can be reacted with polyols to produce polyurethane elastomers with potentially modified mechanical properties and thermal stability.[5]
-
Specialty Polymers: It serves as a building block for specialty polymers where the specific substitution pattern and the presence of chlorine are desired for high-performance applications in industries such as construction, automotive, and electronics.[5]
Health and Safety
1-Chloro-2,4-diisocyanato-5-methylbenzene, like other isocyanates, is a hazardous chemical that must be handled with extreme care.
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: It is a severe irritant to the skin, eyes, and respiratory tract.
-
Sensitization: A major hazard of isocyanates is their ability to act as sensitizers. Repeated exposure, even at low concentrations, can lead to respiratory sensitization (isocyanate-induced asthma) and skin sensitization (allergic contact dermatitis). Once sensitized, an individual may experience severe allergic reactions upon subsequent exposure to even minute amounts of the substance.
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator with a suitable cartridge for organic vapors.
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as alcohols, amines, and strong bases.
Analytical Characterization
The structure and purity of 1-chloro-2,4-diisocyanato-5-methylbenzene would be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 2250-2275 cm⁻¹ due to the asymmetric stretching of the -N=C=O group. Other bands corresponding to aromatic C-H and C=C stretching, as well as C-Cl stretching, would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the substitution pattern.
-
¹³C NMR: The spectrum would exhibit distinct signals for the carbons of the isocyanate groups, the aromatic ring, and the methyl group.
-
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and fragmentation pattern of the compound.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and to separate it from isomers and impurities.
Conclusion
1-Chloro-2,4-diisocyanato-5-methylbenzene is a specialized aromatic diisocyanate with the potential to serve as a valuable monomer in the development of new polyurethane materials with tailored properties. Its synthesis, while following established chemical principles, requires careful control of reaction conditions and stringent safety measures. The high reactivity of its isocyanate groups allows for a wide range of polymerization reactions, leading to diverse applications. A thorough understanding of its chemical properties, reactivity, and associated hazards is essential for its safe and effective utilization in research and industrial settings.
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NIST WebBook. m-Phenylene diisocyanate. [Link]
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MDPI. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). [Link]
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PubChem. Toluene 2,4-Diisocyanate. [Link]
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